molecular formula C24H18FNO4 B11568144 N-(2-benzoyl-1-benzofuran-3-yl)-2-(2-fluorophenoxy)propanamide

N-(2-benzoyl-1-benzofuran-3-yl)-2-(2-fluorophenoxy)propanamide

Cat. No.: B11568144
M. Wt: 403.4 g/mol
InChI Key: MVWGBNMBVHSRHA-UHFFFAOYSA-N
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Description

N-(2-benzoyl-1-benzofuran-3-yl)-2-(2-fluorophenoxy)propanamide is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzoyl group attached to a benzofuran ring, which is further connected to a propanamide moiety substituted with a fluorophenoxy group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-1-benzofuran-3-yl)-2-(2-fluorophenoxy)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate acetylene derivative under acidic conditions.

    Introduction of Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of Propanamide Moiety: The propanamide moiety can be introduced through the reaction of the benzofuran derivative with 2-bromo-2-(2-fluorophenoxy)propanoic acid under basic conditions, followed by amidation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-1-benzofuran-3-yl)-2-(2-fluorophenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in polar aprotic solvents.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted derivatives with nucleophiles.

Scientific Research Applications

N-(2-benzoyl-1-benzofuran-3-yl)-2-(2-fluorophenoxy)propanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Materials Science: It is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: The compound is used as a probe to study various biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-1-benzofuran-3-yl)-2-(2-fluorophenoxy)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran core may interact with hydrophobic pockets of proteins, while the fluorophenoxy group can form hydrogen bonds or van der Waals interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-benzoyl-1-benzofuran-3-yl)-2-(2-fluorophenoxy)propanamide is unique due to the presence of the fluorophenoxy group, which can enhance its lipophilicity and metabolic stability. This fluorine substitution can also influence the compound’s binding affinity to molecular targets, making it distinct from its analogs with different substituents.

Properties

Molecular Formula

C24H18FNO4

Molecular Weight

403.4 g/mol

IUPAC Name

N-(2-benzoyl-1-benzofuran-3-yl)-2-(2-fluorophenoxy)propanamide

InChI

InChI=1S/C24H18FNO4/c1-15(29-20-14-8-6-12-18(20)25)24(28)26-21-17-11-5-7-13-19(17)30-23(21)22(27)16-9-3-2-4-10-16/h2-15H,1H3,(H,26,28)

InChI Key

MVWGBNMBVHSRHA-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=C(OC2=CC=CC=C21)C(=O)C3=CC=CC=C3)OC4=CC=CC=C4F

Origin of Product

United States

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